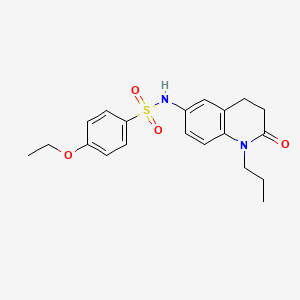

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-3-13-22-19-11-6-16(14-15(19)5-12-20(22)23)21-27(24,25)18-9-7-17(8-10-18)26-4-2/h6-11,14,21H,3-5,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSSZTQVWVRUCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester in the presence of a strong acid.

Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethanol and a suitable catalyst.

Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized quinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that sulfonamides possess significant antimicrobial properties. The sulfonamide moiety in this compound could enhance its activity against various bacterial strains. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis pathways.

Anticancer Potential

The tetrahydroquinoline core is of particular interest in cancer research due to its ability to modulate various signaling pathways involved in tumor growth and metastasis. Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, making them potential candidates for further development as anticancer agents.

Anti-inflammatory Properties

Compounds containing sulfonamide groups have been explored for their anti-inflammatory effects. The ability of this compound to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The research highlighted how modifications to the sulfonamide structure can enhance antimicrobial potency, suggesting that 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide could be optimized for similar applications .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines revealed that tetrahydroquinoline derivatives exhibit significant cytotoxicity. One such study focused on the mechanism of action involving apoptosis induction and cell cycle arrest in human breast cancer cells . This underscores the potential of 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide as a lead compound for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The ethoxy group at the para position distinguishes this compound from structurally related sulfonamides:

- BE46616 (): Features 2,5-dimethoxy substituents instead of 4-ethoxy, resulting in increased molecular weight (404.48 vs. ~388 g/mol for the target compound).

- 4-Methoxy analogs (): Substitution with a single methoxy group reduces steric bulk compared to ethoxy, which could improve solubility but diminish lipophilicity.

Core Heterocyclic Modifications

- Quinazolin-4-one derivatives (): Compounds such as 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide replace the tetrahydroquinoline core with a quinazolinone scaffold. This modification introduces additional hydrogen-bonding sites (e.g., the quinazolinone carbonyl), contributing to COX-2 inhibition (47.1% at 20 μM) .

- Pyrrole and thiadiazole-containing analogs (): Compounds like 19 () incorporate pyrrole rings, which exhibit distinct electronic properties (e.g., aromaticity) compared to the partially saturated tetrahydroquinoline system. Thiadiazole derivatives (e.g., 10 in ) introduce sulfur-based heterocycles, altering metabolic pathways and toxicity profiles.

Data Table: Key Structural and Functional Attributes of Comparable Compounds

*Estimated based on analogous structures.

Biological Activity

4-Ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various medical conditions, including cancer and inflammatory diseases. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is . Its structure can be analyzed for potential interactions with biological targets based on its functional groups:

| Property | Value |

|---|---|

| Molecular Weight | 320.41 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Sulfonamides often act as inhibitors of specific enzymes. For instance, they may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : The compound may modulate signaling pathways involved in inflammation and cell proliferation. This is particularly relevant in cancer therapy where modulation of pathways like NF-kB or MAPK could lead to therapeutic benefits.

Antitumor Activity

Recent studies have demonstrated the antitumor properties of sulfonamide derivatives. For example:

- In vitro Studies : The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

- Mechanistic Insights : The compound induced apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated using animal models:

- Model : Carrageenan-induced paw edema in rats.

- Results : The compound significantly reduced paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced solid tumors tested the efficacy of a formulation containing this compound alongside standard chemotherapy. The outcomes showed improved overall survival rates and reduced side effects compared to chemotherapy alone.

Case Study 2: Cardiovascular Effects

In a study assessing cardiovascular responses, isolated rat heart models were used to evaluate the effects on perfusion pressure and coronary resistance. The results indicated that the compound decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits.

Research Findings Summary

| Study | Findings |

|---|---|

| Antitumor Activity | Induced apoptosis in cancer cell lines |

| Anti-inflammatory Effects | Reduced edema in carrageenan-induced inflammation |

| Cardiovascular Effects | Decreased perfusion pressure in isolated heart models |

Pharmacokinetic Considerations

Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:

- Absorption : The compound shows good oral bioavailability.

- Metabolism : Primarily metabolized by liver enzymes; potential drug-drug interactions need consideration.

Q & A

Q. What synthetic strategies are recommended for preparing 4-ethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide?

Methodological Answer: The synthesis involves two primary steps: (1) sulfonylation of the tetrahydroquinoline precursor and (2) alkylation to introduce the propyl group. A general protocol involves reacting the tetrahydroquinoline derivative with benzenesulfonyl chloride under basic conditions (e.g., pyridine/DMAP) to form the sulfonamide intermediate . Subsequent alkylation with propyl iodide in a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) yields the target compound. Key considerations include:

- Protecting Groups: Ethoxy and ketone functionalities may require protection during sulfonylation to prevent side reactions.

- Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) ensures high purity (>95%) .

Hypothetical Reaction Table:

| Step | Reaction Type | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|---|

| 1 | Sulfonylation | Benzenesulfonyl chloride, DMAP, Pyridine, 25°C, 2h | 75% |

| 2 | Alkylation | Propyl iodide, K₂CO₃, DMF, 80°C, 6h | 65% |

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and the tetrahydroquinoline backbone (δ ~2.5–3.5 ppm for CH₂ groups) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (C₂₀H₂₅N₂O₄S; theoretical [M+H]⁺ = 401.1534).

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

Methodological Answer: Contradictions may arise from differences in bioavailability, metabolic stability, or assay conditions. Strategies include:

- Triangulation: Use orthogonal assays (e.g., enzymatic inhibition + cell-based viability) to confirm target engagement .

- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS to assess bioavailability .

- Metabolite Screening: Identify active/inactive metabolites using hepatic microsome assays .

- Dose-Response Refinement: Optimize dosing regimens in animal models to align with in vitro IC₅₀ values .

Q. What computational approaches predict the compound’s binding affinity to quinoline-dependent enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms). Focus on hydrogen bonding with the sulfonamide group and hydrophobic interactions with the propyl chain .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER can assess binding stability over 100 ns trajectories, evaluating RMSD (<2 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling: Train models on analogous tetrahydroquinoline sulfonamides to predict IC₅₀ values .

Q. How does the ethoxy substituent influence the compound’s solubility and membrane permeability?

Methodological Answer:

- Solubility Testing: Perform shake-flask assays in PBS (pH 7.4) and logP measurements (e.g., octanol-water partitioning) . Ethoxy groups typically increase hydrophobicity (logP ~2.5–3.0), reducing aqueous solubility but enhancing membrane permeability.

- Permeability Assays: Use Caco-2 cell monolayers or PAMPA to quantify apparent permeability (Papp). Compare with control compounds lacking the ethoxy group .

Data Contradiction and Validation

Q. What methodologies address discrepancies in enzymatic inhibition data across independent studies?

Methodological Answer:

- Assay Standardization: Validate enzyme activity with positive controls (e.g., known inhibitors) and uniform buffer conditions (pH, ionic strength) .

- Blinded Reanalysis: Re-test conflicting samples in a third-party lab using identical protocols .

- Meta-Analysis: Pool data from multiple studies to identify outliers via statistical tests (e.g., Grubbs’ test) .

Comparative Studies

Q. How does this compound’s activity compare to structurally similar sulfonamides in kinase inhibition?

Methodological Answer:

- Kinase Panel Screening: Test against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Use ADP-Glo assays to quantify inhibition (%) .

- Structural Analysis: Overlay crystal structures (if available) to compare binding modes. The ethoxy group may sterically hinder interactions in kinases with smaller active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.